molecular formula C19H18N2O7 B562711 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline CAS No. 133706-80-6

7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline

Cat. No.: B562711
CAS No.: 133706-80-6
M. Wt: 386.36
InChI Key: JXZWSAUUCIDURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline is a synthetic pyrroloquinoline derivative supplied as a high-purity chemical reagent for research applications. This compound is identified as a key synthetic intermediate in the preparation of Pyrroloquinoline Quinone (PQQ) and related analogues . Pyrroloquinoline derivatives are a class of fused heterocycles that have recently been widely studied as highly promising compounds with a plethora of biological effects . These compounds are of significant interest in medicinal chemistry due to their potential interactions with various biological targets. Researchers are exploring this class of molecules for a range of activities, including anticancer properties. Some pyrroloquinoline derivatives have been investigated as inhibitors of targets like tubulin polymerization, which is a key mechanism for antiproliferative agents . Furthermore, structurally similar quinoline-based small molecules have been developed as potent inhibitors of crucial carcinogenic pathways, acting on targets such as c-Met, VEGF, and EGF receptors . This reagent provides researchers with a versatile building block for the synthesis of complex nitrogen-containing polycyclic compounds and for probing structure-activity relationships (SAR) in drug discovery. It is intended for use in chemical synthesis and biological screening experiments in a controlled laboratory environment. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-O-ethyl 7-O,9-O-dimethyl 5-methoxy-6H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O7/c1-5-28-19(24)11-6-9-7-13(25-2)16-14(15(9)20-11)10(17(22)26-3)8-12(21-16)18(23)27-4/h6-8,21H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJAJIRBYLUHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C3C(=C(C=C(N3)C(=O)OC)C(=O)OC)C2=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Esterification Protocol:

  • Ethyl Ester Formation : Reaction with ethanol under acidic conditions introduces the 2-ethoxycarbonyl group.

  • Methyl Ester Formation : Subsequent treatment with methanol and a coupling agent (e.g., DCC) yields the 7,9-dimethoxycarbonyl groups.

Optimization Notes :

  • Use of anhydrous conditions prevents hydrolysis of ester groups.

  • Catalytic amounts of DMAP enhance reaction efficiency.

Oxidation and Cyclization

A pivotal step involves oxidizing the pyrroloquinoline core to introduce the 4,5-dione moiety, which is later reduced or modified. The oxidation of compound 9 using ammonium cerium(IV) nitrate (CAN) is documented:

Procedure:

  • Substrate : 5-Methoxy-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid 2-ethyl ester 7,9-dimethyl ester (12.09 g, 0.0313 mol).

  • Reagent : CAN in acetonitrile/water.

  • Conditions : -5°C, 1.5 hours, acetone-dry ice cooling.

  • Workup : Extraction with CH₂Cl₂, drying (MgSO₄), and silica gel purification.

  • Product : 4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid 2-ethyl ester 7,9-dimethyl ester (62% yield).

Key Data :

ParameterValue
Temperature-5°C
Reaction Time1.5 hours
Yield62%
Purity (HPLC)>95% (after silica gel)

Reduction and Final Functionalization

The 4,5-dione intermediate undergoes reduction to restore the aromatic quinoline system. While explicit details for the target compound are sparse, analogous reductions use:

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol.

  • Chemical Reductants : NaBH₄ or LiAlH₄, though selectivity must be controlled to preserve ester groups.

Challenges :

  • Over-reduction may lead to saturation of the pyrrole ring.

  • Steric hindrance from ester groups necessitates optimized catalyst loading.

Alternative Pathways and Comparative Analysis

Friedlaender Synthesis Adaptation:

  • Principle : Condensation of 5-amino-1H-pyrazole-4-carboxaldehyde with active methylene compounds.

  • Applicability : Could construct the quinoline ring if adapted with methoxy and ester substituents.

  • Limitation : Lower yields (~40–50%) compared to cycloaddition routes.

Comparative Table of Methods:

MethodStarting MaterialKey ReagentYieldPurity
Cycloaddition6-MethoxyquinolineEthyl propiolate50–60%>90%
CAN OxidationCompound 9CAN62%>95%
Friedlaender5-Aminopyrazole derivativesEthoxide ion40–50%85–90%

Industrial-Scale Considerations

Large-scale production faces challenges in:

  • Cost of CAN : Substituted with cheaper oxidants (e.g., MnO₂) requires optimization.

  • Solvent Recovery : Acetonitrile and CH₂Cl₂ are recycled via distillation.

  • Crystallization : Final product purified using toluene-EtOAc/heptane mixtures .

Chemical Reactions Analysis

Types of Reactions

7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional carbonyl groups, while reduction could produce more saturated compounds .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline lies in its potential as a pharmaceutical agent. Its structural features suggest that it may exhibit biological activities relevant to drug development.

Case Studies :

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that modifications to the pyrroloquinoline structure enhanced its cytotoxic effects against human cancer cells .
  • Antimicrobial Properties : Research has shown that certain derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of organic semiconductors and photonic devices.

Applications :

  • Organic Photovoltaics : The compound has been investigated for its ability to function as a light-harvesting material in organic solar cells. Its electronic properties allow for efficient charge transport, which is crucial for enhancing solar cell efficiency .
  • Fluorescent Materials : Due to its photophysical characteristics, it can be utilized in creating fluorescent dyes for bioimaging applications. The compound's fluorescence properties enable its use in tracking biological processes in live cells .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityInhibits tumor growth in multiple cancer cell lines
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
Material ScienceOrganic PhotovoltaicsEnhanced charge transport properties
Fluorescent MaterialsSuitable for bioimaging due to fluorescence

Mechanism of Action

The mechanism of action for 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, potentially leading to changes in protein function or cellular processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[2,3-f]quinoline Derivatives

Pyrroloquinoline Quinone (PQQ) and Its Esters
  • PQQ (Methoxatin) : The parent compound has three carboxylic acid groups (positions 2, 7, 9) and a diketone moiety (positions 4,5). It functions as a redox cofactor in bacterial alcohol dehydrogenases .
  • PQQ Triesters: describes the synthesis of triethyl 5-methoxy-PQQ-2,7,9-tricarboxylate, a precursor to PQQ. The target compound differs by having mixed ester groups (two methoxycarbonyl and one ethoxycarbonyl) and a methoxy substituent at position 5.
  • Imidazolo Analogues : reports imidazolo derivatives of PQQ, where the pyrrole ring is replaced with an imidazole. These analogues exhibit altered redox behavior, underscoring the critical role of the pyrrole ring in PQQ’s cofactor activity .

Table 1: Key Structural and Functional Differences

Compound Substituents (Positions) Key Properties
PQQ (Methoxatin) -COOH (2,7,9); -O (4,5) Water-soluble, redox-active cofactor
Target Compound -COOMe (7,9); -COOEt (2); -OMe (5) Lipophilic, synthetic intermediate
Triethyl 5-methoxy-PQQ ester -COOEt (2,7,9); -OMe (5) Precursor for PQQ synthesis
Imidazolo-PQQ Imidazole ring (replaces pyrrole) Reduced redox activity
N-Alkylated Pyrroloquinoline Derivatives

describes 1H-pyrrolo[2,3-f]quinoline derivatives with N-alkyl substituents. The target compound’s ester groups may enhance membrane permeability compared to the unmodified N-alkylated analogues .

Pyrazolo[4,3-f]quinoline Analogues

Pyrazoloquinolines, such as those in and , replace the pyrrole ring with a pyrazole. For example:

  • 5-Bromo-3-methyl-7,9-diphenyl-3H-pyrazolo[4,3-f]quinolines: These exhibit topoisomerase I/IIα inhibition and cytotoxicity against leukemia cells.
  • Spiro-pyrazoloquinolines: highlights diastereoselective synthesis of tetrahydro-spiro derivatives with antibacterial activity. The saturated rings in these compounds reduce aromaticity, which may limit π-π stacking interactions critical for the target compound’s bioactivity .

Table 2: Bioactivity Comparison

Compound Type Bioactivity Mechanism/Application
Target Compound Not explicitly reported Potential synthetic intermediate
Pyrazolo[4,3-f]quinolines Topoisomerase inhibition Anticancer leads
Hexahydropyrido[2,3-f]quinoxalines Antibacterial activity Disrupt bacterial membranes

Other Fused Heterocycles

  • Hexahydropyrido[2,3-f]quinoxalines (): These saturated derivatives exhibit antibacterial activity against E. coli and S. aureus.

Biological Activity

7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline (CAS Number: 133706-80-6) is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a pyrroloquinoline framework, suggests various biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent studies and findings.

  • Molecular Formula : C19H18N2O7
  • Molecular Weight : 386.36 g/mol
  • Structure : The compound features multiple methoxy and ethoxy groups that may influence its biological activity.

Synthesis

The synthesis of this compound involves several steps, including the reaction of starting materials under controlled conditions. The general synthetic route includes the use of copper acetate and hydrogen chloride in dichloromethane, leading to high yields of the desired product .

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrroloquinoline derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : A549 (human lung adenocarcinoma), HCT116 (colon cancer), and others.
  • Methodology : The MTT assay was utilized to assess cell viability post-treatment with varying concentrations of the compound.

Findings :

  • Cytotoxicity : At a concentration of 100 µM, this compound demonstrated significant cytotoxicity against A549 cells, reducing viability to approximately 62% compared to untreated controls .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the pyrroloquinoline scaffold influenced anticancer activity. For instance, compounds with additional aromatic rings showed enhanced potency .
CompoundCell LineViability (%)Notes
7,9-Dimethoxycarbonyl...A54962Significant cytotoxicity observed
Control (Cisplatin)A54950Standard chemotherapeutic for comparison

Antimicrobial Activity

The antimicrobial potential of this compound was also assessed against various pathogens:

  • Pathogens Tested : Multidrug-resistant strains including Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus.
  • Results : The compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. Minimum inhibitory concentrations (MIC) were determined to evaluate effectiveness.
PathogenMIC (µg/mL)Activity
Klebsiella pneumoniae32Moderate
Staphylococcus aureus16Effective

Case Studies

Several case studies have documented the biological activity of related compounds in the pyrroloquinoline class:

  • Study on Anticancer Properties : A study involving derivatives showed that modifications at specific positions on the quinoline ring significantly enhanced anticancer efficacy while maintaining low toxicity towards normal cells .
  • Antimicrobial Screening : Another study highlighted the effectiveness of similar compounds against resistant strains of bacteria, supporting the potential use of pyrroloquinolines in developing new antibiotics.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Interaction with key enzymes involved in cancer cell proliferation.
  • Cell Membrane Disruption : Potential disruption of bacterial cell membranes leading to cell death.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing pyrroloquinoline derivatives with multiple ester substituents?

  • Methodological Answer : Synthesis of poly-substituted pyrroloquinoline scaffolds often involves multi-step protocols. Key steps include:

  • TosMIC (Tosylmethyl Isocyanide) Reactions : For constructing the pyrrole ring, TosMIC reagents react with nitro-substituted precursors under basic conditions (e.g., NaH in anhydrous DMSO/Et₂O). This method yields regioisomers (e.g., 20% yield for 5-methyl vs. 20% for 2-methyl derivatives), requiring chromatographic separation .
  • Reductive Cyclization : Iron powder in acetic acid at 85°C reduces nitro groups and facilitates cyclization (e.g., 27% yield for compound 7 in ).
  • Carboxylation Strategies : Ethyl/methoxycarbonyl groups are introduced via esterification or direct substitution using chloroformate derivatives.
    • Data Table :
MethodKey Reagents/ConditionsYield (%)Purity (mp, °C)Reference
TosMIC ReactionNaH, DMSO/Et₂O, 15 h20–27152–>300
Reductive CyclizationFe, AcOH, 85°C, 3–6 h27–30>300–238–240

Q. How is the structural integrity of pyrroloquinoline derivatives validated analytically?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign methoxycarbonyl (δ 3.8–4.2 ppm for OCH₃), ethoxycarbonyl (δ 1.2–1.4 ppm for CH₃), and pyrrole NH protons (δ 10–12 ppm). For example, compound 7f in shows distinct aromatic proton splitting patterns (δ 7.2–8.5 ppm) .
  • Elemental Analysis : Confirms stoichiometry (e.g., C 70.09% vs. calculated 70.23% for 7f ) .
  • IR Spectroscopy : Detects ester C=O stretches (~1700–1750 cm⁻¹) and NH stretches (~3200 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory spectroscopic data during characterization be resolved?

  • Methodological Answer : Discrepancies in NMR or elemental data often arise from:

  • Regioisomeric Impurities : Use preparative HPLC or 2D NMR (e.g., NOESY) to distinguish between isomers (e.g., 5-methyl vs. 2-methyl in ) .
  • Solvent Artifacts : Ensure complete solvent removal (e.g., DMSO residuals shift NH proton signals).
  • Dynamic Exchange : Low-temperature NMR (< 0°C) suppresses proton exchange in NH groups .

Q. What strategies enhance bioactivity in pyrroloquinoline derivatives?

  • Methodological Answer :

  • Substituent Tuning : Methoxy and ethoxycarbonyl groups improve lipophilicity and target binding. For example, 6,7-dimethoxyquinoline derivatives () show enhanced enzyme inhibition via π-π stacking and H-bonding .
  • Hybridization : Conjugation with fluoroquinolone moieties (e.g., compound 5d in ) broadens antimicrobial activity .
    • Data Table :
ModificationBioactivity OutcomeMechanism InsightReference
Methoxy at C5/C6/C7Increased kinase inhibitionEnhanced active-site binding
Piperazinyl-fluoroquinoloneDual antibacterial activityTopoisomerase IV inhibition

Q. How to design mechanistic studies for quinoline-pyrrole interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use crystallographic data of target enzymes (e.g., kinases) to model interactions with the quinoline core and ester substituents .
  • Fluorescence Quenching : Monitor binding affinity via changes in tryptophan fluorescence of target proteins .
  • Kinetic Assays : Measure IC₅₀ values under varying pH/temperature to assess stability-activity relationships .

Q. What challenges arise in scaling up synthesis while maintaining purity?

  • Methodological Answer :

  • Reaction Optimization : Prolonged heating (>6 h) in AcOH/Fe reduces yields due to side reactions (e.g., over-reduction). Use catalytic hydrogenation for cleaner reduction .
  • Workup Limitations : Chromatography is impractical at scale. Recrystallization in EtOAc/hexane improves purity (e.g., compound 7f in with mp 248–251°C) .
  • Quality Control : Implement in-situ FTIR to monitor reaction progress and prevent intermediate degradation .

Contradiction Analysis

  • vs. : Yields for TosMIC reactions (20–27%) are lower than reductive cyclization (27–30%). This suggests TosMIC methods require stricter anhydrous conditions but offer better regiocontrol.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.